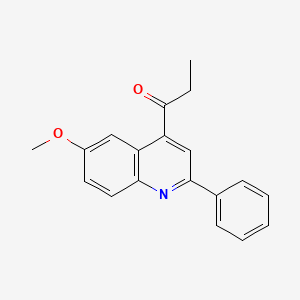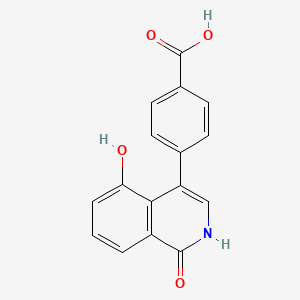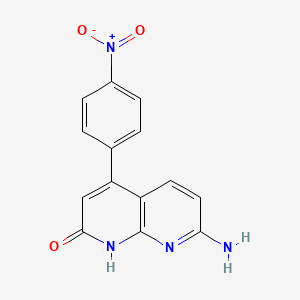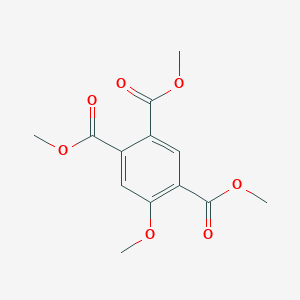![molecular formula C16H14N4O B11842046 10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 88959-10-8](/img/structure/B11842046.png)
10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a complex organic compound belonging to the class of fused N-heterocyclic compounds This compound features an imidazoquinazoline core, which is known for its significant biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets. This reaction is carried out in an aqueous medium at room temperature, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve the use of more robust and scalable methods, such as copper-mediated tandem C(sp2)–H amination reactions. These methods allow for the efficient synthesis of quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides, providing a straightforward approach to obtaining complex products in a single step .
Analyse Chemischer Reaktionen
Types of Reactions
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of luminescent materials and fluorescent probes for bioimaging
Wirkmechanismus
The mechanism of action of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and biological activities.
Benzimidazo[1,2-c]quinazoline: Exhibits similar structural features and is used in various chemical and biological applications.
Thiazolo[2,3-b]quinazoline: Another fused N-heterocyclic compound with significant pharmacological activities.
Eigenschaften
CAS-Nummer |
88959-10-8 |
|---|---|
Molekularformel |
C16H14N4O |
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
10-(3-aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H14N4O/c17-11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(21)19-9-8-18-16(19)20/h1-7,10H,8-9,17H2 |
InChI-Schlüssel |
XYERKMTYIIBXFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)C4=CC=CC(=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11841992.png)
![4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841997.png)
![Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-](/img/structure/B11841998.png)

![Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842017.png)

